m-methoxybenzohydroxamic acid physical and chemical properties
m-methoxybenzohydroxamic acid physical and chemical properties
An In-Depth Technical Guide to m-Methoxybenzohydroxamic Acid: Properties, Synthesis, and Applications
Introduction
m-Methoxybenzohydroxamic acid, a derivative of benzoic acid, represents a class of organic compounds that has garnered significant attention in medicinal chemistry and materials science. The core of its utility lies in the hydroxamic acid functional group (-CONHOH), which is a powerful bidentate chelator for various metal ions, most notably zinc (Zn²⁺) and iron (Fe³⁺).[1][2] This metal-binding capability is the cornerstone of its biological activity, positioning it as a key pharmacophore in the design of metalloenzyme inhibitors.[1]
Historically, hydroxamic acids have been explored for a multitude of therapeutic applications, but their prominence surged with the regulatory approval of several hydroxamic acid-based drugs as inhibitors of histone deacetylases (HDACs) for cancer treatment.[1][3] HDACs are zinc-dependent enzymes crucial for cell cycle regulation, and their inhibition is a validated strategy in oncology.[1][4] The methoxy substitution on the phenyl ring of m-methoxybenzohydroxamic acid modulates its electronic properties, solubility, and metabolic stability, offering a scaffold for further synthetic elaboration and optimization in drug discovery programs.
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the fundamental physicochemical properties, spectroscopic profile, synthetic methodologies, and key applications of m-methoxybenzohydroxamic acid.
Physicochemical and Safety Profile
Understanding the fundamental properties of a compound is critical for its application in experimental and developmental settings. The data presented below have been consolidated from various chemical and safety data sources.
Key Physicochemical Properties
The properties of m-methoxybenzohydroxamic acid are influenced by its aromatic ring, the methoxy group, and the hydroxamic acid moiety. While specific experimental data for this exact isomer can be sparse, properties can be reliably inferred from its parent compound, benzohydroxamic acid, and related methoxy-substituted benzoic acids.
| Property | Value / Description | Source |
| Molecular Formula | C₈H₉NO₃ | Inferred |
| Molecular Weight | 167.16 g/mol | Inferred |
| Appearance | Expected to be a white to off-white or peach-colored powder/solid. | [5][6] |
| Melting Point | 93 - 104 °F / 34 - 40 °C (for the related 3-Methoxybenzoyl chloride) | |
| Boiling Point | 460 °F / 238 °C (for the related 3-Methoxybenzoyl chloride) | |
| Solubility | Soluble in polar organic solvents like DMSO and DMF.[7] Expected to be soluble in ethanol and hot water, with slight solubility in cold water.[8][9] | |
| Density | ~1.127 g/mL at 25 °C (for the related 3-Methoxybenzoyl chloride) | |
| pKa | The pKa values for hydroxamic acids are typically around 9.[2] |
Safety and Handling
Based on safety data sheets for benzohydroxamic acid and related compounds, m-methoxybenzohydroxamic acid should be handled with appropriate care.
| Hazard Category | Description | Precautionary Measures | Source |
| Skin Irritation | Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. | [10] |
| Eye Irritation | Causes serious eye irritation. | Wear eye/face protection. Rinse cautiously with water for several minutes if contact occurs. | [10] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [5] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [5] | |
| Incompatibilities | Avoid strong oxidizing agents. | [6][11] | |
| Decomposition | Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides. | [6] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental to verifying the identity and purity of m-methoxybenzohydroxamic acid. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete structural fingerprint.
Experimental Protocol: Spectroscopic Analysis
-
NMR Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[12]
-
¹H & ¹³C NMR Acquisition : Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both proton and carbon-13 detection. 2D techniques like HSQC and HMBC can be employed for unambiguous signal assignment.
-
IR Spectroscopy : Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The typical range is 4000-400 cm⁻¹.[12]
-
Mass Spectrometry : For a thermally stable compound, analysis via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is effective. Alternatively, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) can provide accurate mass data.[12]
Expected Spectroscopic Data
The following tables summarize the anticipated spectral features based on the known effects of the constituent functional groups.[12][13][14]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Type | Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic | Ar-H | ~6.9 - 7.5 | ~110 - 135 |
| Ar-C (ipso, attached to -CONHOH) | - | ~130 - 140 | |
| Ar-C (ipso, attached to -OCH₃) | - | ~159 | |
| Hydroxamic Acid | N-H | ~9.0 - 10.0 (broad) | - |
| O-H | ~10.5 - 11.5 (broad) | - | |
| C =O | - | ~165 - 170 | |
| Methoxy | -OCH ₃ | ~3.8 | ~55 |
Note: The chemical shifts of N-H and O-H protons are highly dependent on solvent, concentration, and temperature and may exchange with residual water.
Table 2: Key Infrared (IR) Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | Hydroxamic Acid | 3200 - 3000 (broad) |
| N-H Stretch | Hydroxamic Acid | ~3300 (broad) |
| C-H Stretch | Aromatic | 3100 - 3000 |
| C-H Stretch | Aliphatic (Methoxy) | 2950 - 2850 |
| C=O Stretch | Amide I (Carbonyl) | 1680 - 1630 |
| C-O Stretch | Ether (Methoxy) | 1250 - 1050 |
Synthesis and Chemical Reactivity
The synthesis of hydroxamic acids is a well-established field in organic chemistry, with several reliable methods available. The most common approach involves the reaction of an activated carboxylic acid derivative with hydroxylamine or its protected forms.[2]
General Synthetic Protocol
The conversion of m-methoxybenzoic acid to its corresponding hydroxamic acid can be achieved via a two-step process involving the activation of the carboxylic acid followed by reaction with hydroxylamine.
Caption: General workflow for the synthesis of m-methoxybenzohydroxamic acid.
Causality in Protocol Selection:
-
Activation Step: Conversion to an acyl chloride (using thionyl chloride or oxalyl chloride) is a highly efficient method for activating the carboxylic acid. This intermediate is significantly more electrophilic and readily reacts with nucleophiles like hydroxylamine.[2]
-
Hydroxylamine Reaction: The reaction is typically performed at reduced temperatures (0 °C) to control the exothermicity and minimize side reactions. A base is required to neutralize the HCl generated during the reaction and to free the hydroxylamine from its hydrochloride salt.[7]
Core Applications in Drug Development
The ability of the hydroxamic acid moiety to chelate metal ions is the foundation of its widespread application in medicinal chemistry.[1]
Metalloenzyme Inhibition: The Zinc-Binding Pharmacophore
Many enzymes that are critical to pathological processes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), contain a catalytic zinc ion in their active site. The hydroxamic acid group acts as an effective zinc-binding group (ZBG), coordinating with the Zn²⁺ ion in a bidentate fashion, thereby inhibiting the enzyme's catalytic activity.[1][2]
Caption: Mechanism of HDAC inhibition by a hydroxamic acid-based inhibitor.
Histone Deacetylase (HDAC) Inhibitors
m-Methoxybenzohydroxamic acid serves as a scaffold for a major class of HDAC inhibitors.[3][4] In various cancers, HDACs are overexpressed, leading to the deacetylation of histones and other proteins, which in turn results in chromatin condensation and repression of tumor suppressor genes.[1] By inhibiting HDACs, hydroxamic acid derivatives can restore normal acetylation levels, reactivate gene expression, and induce cell cycle arrest and apoptosis in cancer cells.[1][3]
Other Therapeutic Areas
The metal-chelating properties of hydroxamic acids have also been exploited in developing inhibitors for other metalloenzymes, such as urease (implicated in H. pylori infections) and metallo-β-lactamases, which contribute to antibiotic resistance.[2][15]
Conclusion
m-Methoxybenzohydroxamic acid is a versatile chemical entity with a well-defined role in modern medicinal chemistry. Its physicochemical properties, characterized by the influential hydroxamic acid and methoxy groups, make it an ideal starting point for the synthesis of targeted therapeutics. Its straightforward synthesis and potent metal-chelating ability, particularly as a zinc-binding pharmacophore, have cemented its importance in the development of enzyme inhibitors, most notably for the treatment of cancer. The comprehensive technical data presented in this guide serve as a foundational resource for researchers and scientists aiming to harness the potential of this valuable scaffold in their drug discovery and development endeavors.
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